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Compound of Interest

Compound Name: Fast Green free acid

CAS No.: 25738-40-3

Cat. No.: B1672073

Get Quote

Welcome to the Fast Green FCF technical hub. This guide addresses the physicochemical

barriers limiting the uptake of Fast Green FCF (Food Green 3) and provides validated protocols

to force intracellular entry for histology, protein quantification, and live-cell tracing.

Unlike small, lipophilic dyes, Fast Green FCF (MW ~808 Da) is a large, hydrophilic, anionic

trisulfonated triarylmethane dye.[1] By design, it is an exclusion dye—it is repelled by the

negatively charged cell membrane and the hydrophobic lipid bilayer of healthy cells.

"Overcoming low permeability" therefore requires specific disruption of the membrane barrier.

Select your application module below.

Module 1: The Mechanistic Barrier (Root Cause
Analysis)
Before troubleshooting, understand why the dye is excluded. This prevents "brute force" errors

that damage samples.
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Parameter Property Impact on Permeability

Molecular Weight ~808.85 g/mol
Too large for passive diffusion

through ion channels.[1]

Charge Anionic (Negative)
Repelled by the negative zeta

potential of the cell membrane.

Hydrophilicity High (3 Sulfonic groups)
Lipophobic; cannot traverse

the hydrophobic lipid bilayer.

State Free Acid
Requires pH adjustment for

optimal solubility and binding.

Module 2: Troubleshooting Guide – Fixed Cells &
Histology
Scenario: You need to stain intracellular proteins (cytoskeleton, histones) in fixed tissue or

cultured cells, but the dye is not penetrating or staining is patchy.

Standard Operating Procedure (SOP): Chemical
Permeabilization
Goal: Create pores in the fixed membrane to allow dye entry.

Fixation: 4% Paraformaldehyde (PFA) for 15 min. Note: Cross-linking fixes proteins but does

not permeabilize.

Wash: 3x PBS (5 min each).

Permeabilization (The Critical Step): Incubate in 0.1% - 0.5% Triton X-100 in PBS for 10–15

minutes at Room Temperature (RT).

Mechanism:[2][3][4][5] Triton X-100 is a non-ionic detergent that solubilizes membrane

lipids, creating large pores sufficient for Fast Green FCF entry.

Staining: Apply Fast Green FCF (0.1% w/v in 1% acetic acid) for 5–10 mins.
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Differentiation/Wash: Rinse with distilled water or 1% acetic acid to remove excess dye.

Troubleshooting Table: Fixed Tissue
Symptom Probable Cause Corrective Action

No Intracellular Staining Insufficient lipid removal.[1]

Increase Detergent: Switch to

0.5% Triton X-100 or extend

time to 30 min. Alternative:

Use ice-cold Methanol (100%)

for 10 min at -20°C

(simultaneous fix/perm).

Patchy/Uneven Staining
Cross-linking masking

epitopes.

Antigen Retrieval: Heat-

induced epitope retrieval

(Citrate buffer, pH 6.[1]0) may

be required if the dye target is

masked by heavy fixation.

High Background (Cytoplasm)
Non-specific electrostatic

binding.[1]

pH Adjustment: Fast Green

binds proteins best at acidic

pH. Ensure the dye is

dissolved in 1% Acetic Acid.[6]

Perform a post-stain acid rinse.

[6]

Module 3: Troubleshooting Guide – Live Cell Tracing
Scenario: You are using Fast Green FCF as a visual tracer for microinjection or electroporation

in live embryos/cells. You need it inside without killing the cell immediately.

SOP: Physical Loading (Electroporation)
Goal: Transient pore formation for immediate uptake.[1]

Preparation: Resuspend cells/embryos in electroporation buffer.

Dye Addition: Add Fast Green FCF to a final concentration of 0.01% - 0.05% (approx. 0.1 µg/

µL).
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Note: Do not exceed 0.1% for live cells; high concentrations can be cytotoxic or inhibit

synaptic activity.

Pulse: Apply voltage (protocol specific to cell type, e.g., 20-30V for embryos).

Recovery: Immediately transfer to warm media.

Visualization: Fast Green FCF is visible under brightfield (green/blue).

Visualization: Electroporation Workflow

Live Cells/Embryos Mix with Fast Green
(0.01% Final Conc)

Apply Electrical Pulse
(Transient Pores Open)

 Prepare Buffer Dye Enters
Cytoplasm

 < 1 sec Membrane Reseals
(Dye Trapped)

 Recovery (10 min)

Click to download full resolution via product page

Figure 1: Mechanism of physical loading. The dye enters only during the transient "Pulse"

phase when the membrane is physically breached.

Module 4: Deep Tissue Penetration (Clearing)[1]
Scenario: You are staining thick tissue sections (>50 µm) or whole organs.[1][5] The dye stains

the surface but the core remains unstained.

The Problem: Fast Green FCF diffuses slowly through dense Extracellular Matrix (ECM).

The Solution: You must dehydrate and "clear" the tissue to match refractive indices, or use a

clearing agent that enhances permeability.

Recommended Protocol (Scale/CLARITY compatible):

Pre-treatment: Incubate tissue in Urea/Glycerol solutions (e.g., ScaleA2 or ScaleS) to loosen

collagen fibers.

Extended Staining: Stain for 24–48 hours at 4°C with agitation.

Refractive Index Matching: Transfer to high-RI solution (e.g., 80% Glycerol) to visualize.[1]
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Frequently Asked Questions (FAQ)
Q1: Can I use Fast Green FCF as a fluorescent stain? A: Generally, no. Fast Green FCF is a

chromophore (absorbance max ~625 nm).[1] It is often used as a quencher of background

fluorescence in other channels. However, it can fluoresce weakly in the far-red/NIR spectrum

(emission >660 nm) under specific excitation, but this is not its primary use.[1] For

fluorescence, it is best used to quench autofluorescence of the ECM.

Q2: I see "Fast Green" and "Malachite Green." Are they interchangeable? A:NO. Malachite

Green is toxic and structurally different. Ensure you are using Fast Green FCF (C.I. 42053).[1]

[6] The "FCF" stands for "For Coloring Food," indicating a specific safety profile (though still not

for consumption in this context).

Q3: Why is my live cell viability assay showing 100% positive staining? A: If all your live cells

are green, you have likely:

Used a buffer with detergents (check your PBS source).[7]

Subjected cells to osmotic shock (using pure water instead of isotonic saline).

Waited too long (cells died during incubation). Fast Green should EXCLUDE healthy cells.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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